

# Application Notes and Protocols: A-395 (A2B395) In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | A-395     |           |
| Cat. No.:            | B15586389 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo dosage and administration protocols for **A-395**, also identified as A2B395, an allogeneic logic-gated CAR T-cell therapy. The information is based on the currently active DENALI-1 clinical trial (NCT06682793), which is a seamless Phase 1/2 study evaluating the safety and efficacy of A2B395 in adult participants with specific solid tumors.[1][2][3]

### **Overview of A-395 (A2B395)**

A2B395 is an allogeneic, logic-gated Tmod™ CAR T-cell product. Its therapeutic strategy is designed to selectively target tumor cells while sparing healthy tissues. The logic gate is based on a dual-targeting mechanism: it is engineered to recognize and kill solid tumor cells that express the Epidermal Growth Factor Receptor (EGFR) and have simultaneously lost the expression of the HLA-A\*02 allele.[1][2] This approach aims to enhance the precision of the anti-tumor response and improve the safety profile of the therapy.

### **Quantitative Data Summary**

The dosage of A2B395 is being evaluated in a dose-escalation and expansion study within the DENALI-1 clinical trial. The primary objective of Phase 1 is to determine the recommended Phase 2 dose (RP2D) that is safe for patients.[1][2] Specific dosage levels are determined by the clinical trial protocol and are not publicly detailed at this stage.



Table 1: DENALI-1 Clinical Trial (NCT06682793) Overview

| Parameter                 | Description                                                                                                                                                                                                                                                                                                                                            |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title            | A Seamless Phase 1/2 Study to Evaluate the Safety and Efficacy of A2B395, an Allogeneic Logic-gated Tmod™ CAR T, in Heterozygous HLA-A02 Adults with Recurrent Unresectable, Locally Advanced, or Metastatic Solid Tumors That Express EGFR and Have Lost HLA-A02 Expression.[3]                                                                       |
| Trial Phase               | Phase 1/2.[2][3]                                                                                                                                                                                                                                                                                                                                       |
| Primary Objectives        | Phase 1: To determine the recommended dose of A2B395 that is safe for patients.[1][2] Phase 2: To evaluate if the recommended dose of A2B395 effectively kills solid tumor cells while protecting healthy cells.[1][2]                                                                                                                                 |
| Target Patient Population | Adults with recurrent unresectable, locally advanced, or metastatic solid tumors including colorectal cancer (CRC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and other solid tumors that express EGFR and have lost HLA-A02 expression.[2] |
| Key Inclusion Criteria    | Must be enrolled in the BASECAMP-1 (NCT04981119) study.[1] Germline HLA-A02 heterozygous.[2]                                                                                                                                                                                                                                                           |
| Key Exclusion Criteria    | Disease suitable for local therapy or standard of care that is therapeutic.[1] Prior allogeneic stem cell or solid organ transplant.[1] Cancer therapy within 3 weeks or 3 half-lives of A2B395 infusion.[1] Radiotherapy within 28 days of A2B395 infusion.[1]                                                                                        |



#### **Experimental Protocols**

The administration of A2B395 in the DENALI-1 trial follows a structured protocol that includes patient screening, a preconditioning regimen, and the infusion of the CAR T-cell product.

#### **Patient Screening and Enrollment**

- Eligibility Screening: Patients are first enrolled in the BASECAMP-1 (NCT04981119) screening study to determine their eligibility for the DENALI-1 trial.[1]
- Tumor and Genetic Profiling: The screening process involves confirming that the patient's tumor expresses EGFR and has lost HLA-A02 expression, and that the patient is germline HLA-A02 heterozygous.[2]
- Informed Consent: Patients who meet the eligibility criteria and are willing to participate provide informed consent.

#### **Preconditioning Regimen**

Prior to the infusion of A2B395, patients undergo a preconditioning lymphodepletion (PCLD) regimen.[1] The specific agents and dosing for the PCLD are defined in the trial protocol. The purpose of lymphodepletion is to create a favorable environment for the infused CAR T-cells to expand and exert their anti-tumor activity.

#### **A2B395 Administration**

- Dosage: Patients receive A2B395 Tmod™ CAR T-cells at the dose level assigned according to the Phase 1 dose-escalation or Phase 2 dose-expansion cohort.[1]
- Route of Administration: A2B395 is administered via intravenous infusion.
- Monitoring: Following infusion, patients are closely monitored for safety and potential adverse events, including cytokine release syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell therapies.

#### **Post-Administration Evaluation**

• Safety Assessment: Ongoing monitoring for short-term and long-term adverse events.



• Efficacy Assessment: Tumor response is evaluated at specified time points post-infusion using standard imaging and clinical criteria to determine the effectiveness of A2B395 in killing tumor cells.[1][2]

## Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: Logic-gated mechanism of A2B395 CAR T-cell therapy.

#### **Experimental Workflow of the DENALI-1 Clinical Trial**





Click to download full resolution via product page

Caption: High-level workflow of the A2B395 DENALI-1 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Evaluate the Safety and Efficacy of A2B395, an Allogeneic Logic-gated CAR T, in Participants With Solid Tumors That Express EGFR and Have Lost HLA-A\*02 Expression (DENALI-1) | Fred Hutchinson Cancer Center [fredhutch.org]
- To cite this document: BenchChem. [Application Notes and Protocols: A-395 (A2B395) In Vivo Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586389#a-395-dosage-and-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com